ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include ethanolic HCl, methanesulfonic acid, and other organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate include other pyrimidine derivatives and compounds with similar functional groups, such as:
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry
Imidazole derivatives: Studied for their antimicrobial and therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N4O7 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C20H24N4O7/c1-6-31-19(26)15-16(10-7-11(27-2)17(29-4)12(8-10)28-3)24-13(22-18(15)21)9-14(25)23-20(24)30-5/h7-9,16,22H,6,21H2,1-5H3 |
InChI Key |
NWYSMTBSPPQXKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=O)N=C(N2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)N |
Origin of Product |
United States |
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